molecular formula C9H5BrO B13516218 5-Bromo-2-ethynylbenzaldehyde CAS No. 1211515-20-6

5-Bromo-2-ethynylbenzaldehyde

Cat. No.: B13516218
CAS No.: 1211515-20-6
M. Wt: 209.04 g/mol
InChI Key: BQXAHXVAXSNNLA-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynylbenzaldehyde is a brominated aromatic aldehyde featuring a benzaldehyde backbone substituted with a bromine atom at the fifth position and an ethynyl group (–C≡CH) at the second position. Its molecular formula is C₉H₅BrO, with a molecular weight of 221.05 g/mol. The compound’s structure combines the electron-withdrawing effects of bromine and the linear, π-bond-rich ethynyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and pharmaceutical precursor development.

The ethynyl group’s presence enhances reactivity compared to alkoxy or hydroxyl analogs, enabling applications in materials science and drug discovery.

Properties

CAS No.

1211515-20-6

Molecular Formula

C9H5BrO

Molecular Weight

209.04 g/mol

IUPAC Name

5-bromo-2-ethynylbenzaldehyde

InChI

InChI=1S/C9H5BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H

InChI Key

BQXAHXVAXSNNLA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynylbenzaldehyde typically involves the bromination of 2-ethynylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-ethynylbenzaldehyde are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethynylbenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethynylbenzaldehyde involves its interaction with various molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. The ethynyl group can participate in π-π interactions with aromatic residues in the enzyme’s active site, while the aldehyde group can form covalent bonds with nucleophilic amino acid residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 5-Bromo-2-ethynylbenzaldehyde are best understood through comparisons with structurally related brominated benzaldehyde derivatives. Key differences in substituent groups, positions, and functional groups significantly influence reactivity, biological activity, and synthetic utility.

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Features Biological/Chemical Activity References
5-Bromo-2-ethynylbenzaldehyde Br (C5), –C≡CH (C2) High reactivity due to ethynyl group; suitable for click chemistry Potential anticancer/antimicrobial* [Inferred]
5-Bromo-2-ethoxybenzaldehyde Br (C5), –OCH₂CH₃ (C2) Ethoxy group reduces electrophilicity; stable intermediate Moderate antimicrobial activity
5-Bromo-2-hydroxybenzaldehyde Br (C5), –OH (C2) Hydrogen-bonding capacity; versatile in Schiff base formation Enzyme inhibition, antitumor
2-Bromo-5-fluorobenzaldehyde Br (C2), –F (C5) Halogen synergy enhances lipophilicity Antimicrobial, anticancer
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde Br (C5), –OCH₂C₆H₄Br (C2) Bulky substituent; dual bromine atoms increase steric hindrance Lower antitumor efficacy vs. ethynyl

* Predicted based on ethynyl group’s role in propargylamine-based drug candidates.

Key Findings:

Reactivity: The ethynyl group in 5-Bromo-2-ethynylbenzaldehyde enables participation in cycloaddition and coupling reactions, unlike alkoxy or hydroxy analogs. For example, 5-Bromo-2-ethoxybenzaldehyde is less reactive in Sonogashira couplings due to its electron-donating ethoxy group. Bromine at C5 enhances electrophilicity, facilitating nucleophilic aromatic substitution, a property shared with 2-Bromo-5-fluorobenzaldehyde.

Biological Activity: Ethynyl-substituted compounds often exhibit enhanced bioactivity. Dual halogenation (e.g., 2-Bromo-5-fluorobenzaldehyde) improves antimicrobial potency compared to mono-halogenated derivatives.

Synthetic Utility :

  • 5-Bromo-2-ethynylbenzaldehyde’s ethynyl group serves as a handle for bioconjugation, a feature absent in 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Compared to ethyl 5-acetyl-2-bromobenzoate, the aldehyde group in 5-Bromo-2-ethynylbenzaldehyde offers direct pathways for condensation reactions.

Research Implications and Limitations

While 5-Bromo-2-ethynylbenzaldehyde’s ethynyl group offers distinct advantages, its instability under acidic conditions (common in aldehydes) may limit storage and handling. Comparatively, 5-Bromo-2-ethoxybenzaldehyde’s stability makes it preferable for long-term synthetic workflows. Further studies are needed to explore the compound’s pharmacokinetics and toxicity, areas where bromo-fluoro analogs (e.g., 2-Bromo-5-fluorobenzaldehyde) have established data.

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